[4,4'-Bipyridin]-2-amine
Overview
Description
[4,4'-Bipyridin]-2-amine is a chemical compound that is part of the bipyridine family, which are known for their ability to act as ligands in coordination chemistry. The bipyridine core is a versatile scaffold for the synthesis of sophisticated chelating agents due to its ability to coordinate with various metal ions .
Synthesis Analysis
The synthesis of amino-functionalized 2,2'-bipyridines, which are closely related to [4,4'-Bipyridin]-2-amine, involves the preparation of substituted 2-chloro- and 2-bromopyridine building blocks. These blocks are then coupled to diamino-functionalized compounds through homo- and cross-coupling procedures, demonstrating the synthetic versatility of these compounds .
Molecular Structure Analysis
The molecular structure of [4,4'-Bipyridin]-2-amine can be inferred from related compounds where the amine group is coordinated to metal centers. For instance, the structure of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands has been elucidated through X-ray crystallography, showing a cisoid arrangement of chloro ligands in a reactive pocket formed by nitrogen-containing ligands .
Chemical Reactions Analysis
[4,4'-Bipyridin]-2-amine can participate in various chemical reactions due to its amine functionality. For example, ruthenium bis(bipyridine) complexes with [4,4'-Bipyridin]-2-amine as a ligand can act as photolabile protecting groups, releasing the ligand upon irradiation with visible light . Additionally, the electronic coupling between amine redox sites through the bipyridine moiety has been studied, indicating the potential for electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of [4,4'-Bipyridin]-2-amine derivatives can be diverse, depending on their substitution patterns and the nature of their coordination to metal ions. For instance, the stability of ruthenium complexes in water and their photolability suggest specific properties that can be tuned for biological applications . The electronic properties, as evidenced by the study of electronic coupling in a rhenium chelated bipyridine complex, also highlight the redox-active nature of these compounds .
Scientific Research Applications
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Supramolecular Chemistry
- Bipyridinium residues, including [4,4’-Bipyridin]-2-amine, are widely used in supramolecular chemistry . They are key components in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
- The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
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Organic & Biomolecular Chemistry
- The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
- These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
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Crystal Engineering
- Bipyridine isomers, including 4,4’-Bipyridin]-2-amine, are used as coformers and ligands in coordination chemistry .
- They have been subjected to solid form screening and crystal structure prediction . Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
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Herbicides
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Solar Energy Conversion
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Molecular Electronics
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Supramolecular Chemistry
- Bipyridinium residues, including [4,4’-Bipyridin]-2-amine, are widely used in supramolecular chemistry . They are key components in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
- The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
-
Organic & Biomolecular Chemistry
- The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
- These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
-
Crystal Engineering
- Bipyridine isomers, including 4,4’-Bipyridin]-2-amine, are used as coformers and ligands in coordination chemistry .
- They have been subjected to solid form screening and crystal structure prediction . Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
-
Herbicides
-
Solar Energy Conversion
-
Molecular Electronics
Safety And Hazards
“[4,4’-Bipyridin]-2-amine” is considered hazardous. It is toxic if swallowed or in contact with skin . It is recommended to wash off immediately with plenty of water for at least 15 minutes if it comes in contact with skin . If swallowed, it is advised to call a physician or poison control center immediately .
properties
IUPAC Name |
4-pyridin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIYDONPNBZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619990 | |
Record name | [4,4'-Bipyridin]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4,4'-Bipyridin]-2-amine | |
CAS RN |
52311-42-9 | |
Record name | [4,4'-Bipyridin]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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